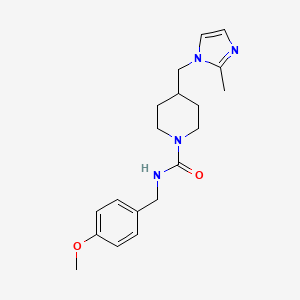

N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Description

N-(4-Methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 4-methoxybenzyl group at the N-terminus and a 2-methylimidazole methyl substituent at the 4-position of the piperidine ring. This structural motif is designed to modulate interactions with biological targets, particularly enzymes or receptors where the methoxybenzyl group may enhance lipophilicity and the imidazole moiety could participate in hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-15-20-9-12-23(15)14-17-7-10-22(11-8-17)19(24)21-13-16-3-5-18(25-2)6-4-16/h3-6,9,12,17H,7-8,10-11,13-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKLAEPFUVWPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₈H₂₃N₃O₂

Molecular Weight : 342.4 g/mol

The compound features a piperidine ring substituted with a methoxybenzyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide typically involves several steps:

- Formation of the Imidazole Ring : This can be achieved via cyclization reactions involving appropriate precursors.

- Piperidine Derivative Synthesis : The piperidine core is synthesized through reductive amination or similar methods.

- Final Coupling Reaction : The final product is obtained by coupling the imidazole derivative with the piperidine derivative under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives with imidazole rings can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4PP-41 | HepG2 | >40 |

| 4PP-42 | MDA-MB-231 | 9.6 |

| 4PP-43 | A549 | 5.9 |

These findings suggest that the structural components of the compound may interact with specific cellular targets, leading to apoptosis in cancer cells .

Antimicrobial Activity

N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine derivatives have also been evaluated for their antimicrobial properties. The imidazole ring is known for its ability to disrupt microbial membranes and inhibit enzyme functions critical for microbial survival .

The proposed mechanisms through which N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide exerts its biological effects include:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in metalloenzymes, inhibiting their activity.

- Receptor Modulation : The benzamide group may interact with specific protein binding sites, influencing receptor activity and downstream signaling pathways.

- Redox Reactions : The sulfanyl linkage in related compounds suggests potential redox activity, which could affect cellular oxidative states .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Anticancer Activity : A study demonstrated that a related compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

- Antimicrobial Evaluation : Another investigation reported that derivatives showed promising results against Mycobacterium tuberculosis, suggesting potential for treating resistant infections .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

*Calculated based on standard atomic weights.

Key Comparative Insights

Substituent Effects on Activity: The 4-methoxybenzyl group in the target compound contrasts with the 3-fluorophenyl group in Compound 2 (). Fluorine atoms often enhance metabolic stability and membrane permeability, whereas methoxy groups may improve solubility and receptor binding through electron-donating effects . Imidazole vs. Benzimidazole Derivatives: The target’s 2-methylimidazole moiety differs from benzimidazolone (Compound 2) or benzimidazolamine (Compound 37) cores.

Pharmacological Profiles :

- Compound 37 () demonstrates dual H1/H4 receptor ligand activity , suggesting that piperidine-benzimidazolamine scaffolds are versatile for multi-target therapies. The target compound’s imidazole group may similarly engage histamine receptors but with distinct selectivity due to steric and electronic differences .

- VU0155069 () highlights the impact of chloro-substitution on benzimidazolone rings, which can enhance binding affinity to muscarinic receptors. The absence of such substituents in the target compound may reduce off-target effects .

Synthetic Accessibility :

- Compound 2 () was synthesized in 63% yield, indicating feasible scalability. The target compound’s synthesis complexity may increase due to the methylimidazole group, which requires regioselective alkylation steps .

Research Findings and Implications

- Receptor Selectivity : The fluorobenzyl and methoxyphenethyl groups in ’s compound correlate with dual H1/H4 activity, suggesting that the target compound’s methoxybenzyl group could similarly modulate receptor cross-talk .

- Molecular Weight and Bioavailability : The target compound’s lower molecular weight (~331 vs. 457–463 in analogs) may favor better pharmacokinetic profiles, including oral bioavailability and blood-brain barrier penetration .

- Contradictions and Gaps : While benzimidazole derivatives (e.g., VU0155069) show high potency, their larger size may limit therapeutic applications. The target compound’s smaller structure could address this but requires empirical validation of target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.